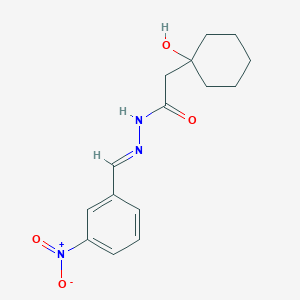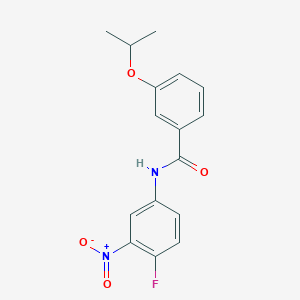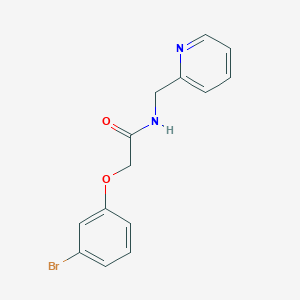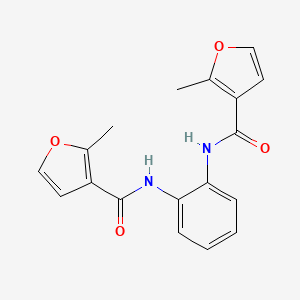
2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide, also known as HCCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide is not yet fully understood. However, studies have suggested that 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has anti-inflammatory and anti-cancer properties. 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide is not very soluble in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide. One area of interest is the development of 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide in the synthesis of metal nanoparticles for various applications. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide and its potential applications in other fields, such as environmental science.
Synthesis Methods
The synthesis of 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide involves the reaction between 1-hydroxycyclohexylamine and 3-nitrobenzaldehyde in the presence of acetic anhydride and hydrazine hydrate. The resulting product is then purified through recrystallization to obtain 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide in its pure form.
Scientific Research Applications
2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has been studied for its potential application in various fields, including medicine, materials science, and environmental science. In medicine, 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has been investigated for its anti-inflammatory and anti-cancer properties. In materials science, 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has been used as a precursor for the synthesis of metal nanoparticles. In environmental science, 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has been studied for its potential use in the removal of heavy metals from wastewater.
properties
IUPAC Name |
2-(1-hydroxycyclohexyl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-14(10-15(20)7-2-1-3-8-15)17-16-11-12-5-4-6-13(9-12)18(21)22/h4-6,9,11,20H,1-3,7-8,10H2,(H,17,19)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROUMWQGZPTXFW-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(CC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxycyclohexyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5739815.png)
![4-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5739830.png)
![5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5739834.png)





![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)

![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)